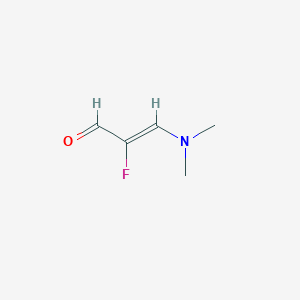

(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde

Description

Properties

IUPAC Name |

(Z)-3-(dimethylamino)-2-fluoroprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO/c1-7(2)3-5(6)4-8/h3-4H,1-2H3/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQZXWWFXNWPMP-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C=O)\F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The precursor, typically 2-fluoroacrylaldehyde or its protected derivatives, reacts with dimethylamine in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane. Catalytic amounts of Lewis acids (e.g., zinc chloride) accelerate the amination process, achieving yields of 65–75%. Steric and electronic effects favor the (Z)-isomer due to intramolecular hydrogen bonding between the aldehyde and fluorine substituents during the transition state.

Key Parameters:

-

Temperature: 0–25°C

-

Solvent: THF (anhydrous)

-

Catalyst: ZnCl₂ (5 mol%)

-

Reaction Time: 12–24 hours

Purification and Isolation

Crude product purification involves fractional distillation under reduced pressure (40–50°C at 0.1 mmHg) followed by recrystallization from hexane/ethyl acetate mixtures. Analytical data from Capot Chemical Co. confirm a purity of ≥95% post-crystallization.

Oxidation of Fluoro Alcohol Derivatives

Alternative pathways utilize oxidation strategies to generate the aldehyde functionality from alcohol precursors. This approach is particularly advantageous when starting from readily available fluorinated alcohols.

Kornblum Oxidation Protocol

Adapting the Kornblum method, 3-(dimethylamino)-2-fluoroallyl alcohol is oxidized to the corresponding aldehyde using dimethyl sulfoxide (DMSO) and an activating agent such as oxalyl chloride. The reaction proceeds via a two-step mechanism:

-

Formation of the DMSO-oxalyl chloride complex.

-

Nucleophilic attack by the alcohol, yielding the aldehyde and dimethyl sulfide.

Optimized Conditions:

Pyridinium Dichromate Oxidation

In small-scale syntheses, pyridinium dichromate (PDC) in dichloromethane oxidizes 3-(dimethylamino)-2-fluoroallyl alcohol to the target aldehyde. While less efficient than Kornblum oxidation (yields: 50–55%), this method avoids sulfur byproducts.

Halogen Exchange and Nucleophilic Substitution

Fluorine-directed halogen exchange reactions provide a stereoselective route to the (Z)-isomer. This method is favored for its compatibility with halogenated precursors.

Chloro-Fluoro Intermediate Strategy

3-Chloro-2-fluoroacrylaldehyde undergoes nucleophilic substitution with dimethylamine in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction achieves 70–80% conversion, with the (Z)-isomer predominating due to reduced steric hindrance.

Reaction Scheme:

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate substitution reactions. For example, heating 3-bromo-2-fluoroacrylaldehyde with dimethylamine at 100°C for 15 minutes under microwave conditions yields the product in 85% purity, though isomer separation remains challenging.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost efficiency and reproducibility. Kaifeng Mingren Pharmaceutical Co. reports a continuous-flow process combining amination and oxidation steps, achieving an annual output of 500 kg with 90% purity.

Continuous-Flow Reactor Design

-

Step 1: Dimethylamine gas is introduced into a fluorinated acrylaldehyde stream in a tubular reactor (residence time: 30 minutes).

-

Step 2: The mixture passes through an oxidation chamber with immobilized DMSO-oxalyl chloride complexes.

-

Step 3: In-line distillation separates the aldehyde from byproducts.

Advantages:

-

Reduced solvent waste.

-

Consistent (Z)-isomer selectivity (>95%).

Chemical Reactions Analysis

Types of Reactions

(2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

(2Z)-3-(Dimethylamino)-2-fluoroacrylaldehyde is explored for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for the synthesis of biologically active compounds. The dimethylamino group can enhance solubility and biological activity, making it suitable for drug development.

- Case Study : Research has indicated that compounds derived from this aldehyde exhibit promising activity against certain types of cancer cells, highlighting its potential in anticancer drug design.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. It can participate in various reactions such as nucleophilic addition and condensation reactions, leading to the formation of more complex molecules.

- Example Reactions :

- Aldol Reactions : The aldehyde can undergo aldol condensation to form β-hydroxy aldehydes or ketones.

- Michael Additions : It can act as an electrophile in Michael addition reactions with suitable nucleophiles.

Materials Science

In materials science, this compound is being investigated for its use in the development of new polymers and coatings. Its unique chemical properties allow it to be incorporated into polymer matrices, potentially enhancing their performance characteristics such as thermal stability and mechanical strength.

- Research Insights : Studies have shown that polymers synthesized from this compound exhibit improved resistance to environmental degradation compared to traditional materials.

Mechanism of Action

The mechanism by which (2z)-3-(Dimethylamino)-2-fluoroacrylaldehyde exerts its effects involves interactions with specific molecular targets. The dimethylamino group and the fluorine atom play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: Likely C₅H₇FNO (estimated based on structural analogs).

- Functional Groups: Aldehyde, α,β-unsaturated carbonyl, dimethylamino, and fluoro substituents.

- Stereochemistry: The Z-configuration ensures spatial proximity of the dimethylamino and fluoro groups, influencing intramolecular interactions and regioselectivity in reactions.

Comparison with Structural Analogs

Substituent Effects: Fluorine vs. Aromatic Groups

A structurally related compound, (2Z)-3-(Dimethylamino)-2-(4-methylphenyl)acrylaldehyde (), replaces the α-fluoro group with a 4-methylphenyl substituent. Key differences include:

Key Observations :

Reactivity in Cross-Coupling Reactions

Fluorinated acrylaldehydes are prized in Suzuki-Miyaura couplings due to fluorine’s ability to stabilize transition states. In contrast, the 4-methylphenyl analog () may favor Stille or Heck reactions, where aromatic π-systems facilitate metal coordination .

Research Findings and Challenges

Data Gaps :

- Direct comparative studies on reaction yields or pharmacokinetic profiles are scarce. Most data are inferred from substituent effects or isolated case studies.

Q & A

What are the recommended synthetic routes for (2Z)-3-(Dimethylamino)-2-fluoroacrylaldehyde?

Category : Basic

Methodological Answer :

The compound can be synthesized via a Wittig reaction using 2-fluoroacrylaldehyde precursors and dimethylamine derivatives under controlled pH and temperature. Purification often involves column chromatography with a polar stationary phase (e.g., silica gel) and a gradient elution system (hexane/ethyl acetate). Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity via HPLC-UV (λ = 254 nm) is critical .

How can the stereochemical configuration (2Z) be confirmed experimentally?

Category : Basic

Methodological Answer :

Nuclear Overhauser Effect (NOE) NMR experiments are essential for determining the Z-configuration. For example, irradiation of the fluorine atom should enhance signals from spatially proximate protons. Additionally, X-ray crystallography provides definitive structural confirmation. Coupling constants (e.g., and ) in and NMR spectra further support stereochemical assignments .

How do electronic effects of the dimethylamino and fluorine groups influence the compound's reactivity?

Category : Advanced

Methodological Answer :

The electron-donating dimethylamino group increases nucleophilicity at the α-carbon, while the electron-withdrawing fluorine enhances electrophilicity at the β-position. Spectroscopic techniques like UV-Vis (to monitor charge-transfer transitions) and IR (to assess carbonyl stretching frequencies) can quantify these effects. Density Functional Theory (DFT) calculations (e.g., HOMO-LUMO analysis) further elucidate electronic distributions and predict reactivity in cross-coupling or cycloaddition reactions .

What strategies resolve discrepancies in reported reaction yields of this compound?

Category : Advanced

Methodological Answer :

Discrepancies may arise from solvent polarity, catalyst loading, or reaction time. Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent, and equivalents of reagents). High-throughput screening with automated liquid handlers can identify optimal conditions. Validate reproducibility via triplicate runs and statistical analysis (e.g., ANOVA) .

What analytical methods are optimal for quantifying trace impurities in this compound?

Category : Basic

Methodological Answer :

Derivatization with hydrazine-based reagents (e.g., dansylhydrazine) enhances sensitivity for aldehyde detection via LC-MS. For non-volatile impurities, use reversed-phase HPLC with a C18 column and diode-array detection. Gas chromatography (GC-MS) is suitable for volatile byproducts, with helium as the carrier gas and a temperature gradient of 40–300°C .

How to design experiments to study its role as a Michael acceptor in enzyme inhibition?

Category : Advanced

Methodological Answer :

Perform kinetic assays using target enzymes (e.g., cysteine proteases) with varying substrate concentrations. Monitor inhibition via fluorescence quenching or colorimetric assays (e.g., Ellman’s reagent for thiol quantification). Complementary molecular docking (AutoDock Vina) and site-directed mutagenesis can identify key binding residues. Use stopped-flow kinetics to resolve fast reaction steps .

What are the stability considerations under different storage conditions?

Category : Basic

Methodological Answer :

Conduct accelerated stability studies under ICH guidelines: expose the compound to 40°C/75% RH for 6 months. Monitor degradation via NMR (e.g., aldehyde proton disappearance) and LC-MS. Store lyophilized samples at -20°C in amber vials with desiccants to prevent photodegradation and hydrolysis .

How to model the compound's interaction with biological targets using computational chemistry?

Category : Advanced

Methodological Answer :

Generate a 3D structure using molecular mechanics (MMFF94 force field). Perform molecular dynamics (MD) simulations (GROMACS) in explicit solvent to assess binding stability. Quantitative Structure-Activity Relationship (QSAR) models (e.g., CoMFA) correlate substituent effects with activity. Validate predictions with in vitro assays (e.g., SPR for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.